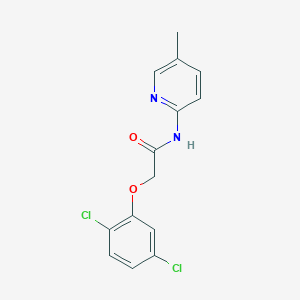
2-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)acetamide
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)acetamide, commonly known as 'DPBA', is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. DPBA is a white to off-white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
DPBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DPBA has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
In materials science, DPBA has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to form strong coordination bonds with metal ions. MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.
In environmental science, DPBA has been used as a herbicide for the control of weeds in crops such as soybeans, corn, and wheat.
Mécanisme D'action
The mechanism of action of DPBA is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. DPBA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DPBA has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, DPBA has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DPBA has several advantages for lab experiments, including its ease of synthesis and its ability to form strong coordination bonds with metal ions. However, DPBA has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of DPBA. One direction is the development of DPBA-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the synthesis of novel DPBA derivatives with improved properties, such as increased solubility and decreased toxicity. Additionally, the use of DPBA as a building block for the synthesis of MOFs with specific properties is an area of active research.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c19-15-9-10-17(16(20)12-15)23-13-18(22)21-11-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-10,12H,4-5,8,11,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMMFFTWGMJFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(cyclobutylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4875646.png)
![7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4875651.png)

![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-chlorophenyl)propanamide](/img/structure/B4875669.png)
![2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4875672.png)

![4-[(3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4875679.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4875688.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4875693.png)
![N-[2-(2-benzylphenoxy)ethyl]-N'-(2-methylphenyl)thiourea](/img/structure/B4875713.png)
![8-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4875718.png)
![2-(3-pyridinyl)-7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4875733.png)
![4-[(3-nitrobenzoyl)amino]butanoic acid](/img/structure/B4875741.png)
![N-[3-(N-{[2-(4-tert-butylphenyl)-8-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4875742.png)
